N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Introduction to N-Benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Chemical Classification and Nomenclature
This compound belongs to the 1,8-naphthyridine family, a class of diazanaphthalenes characterized by nitrogen atoms at positions 1 and 8 of the bicyclic framework. The IUPAC name systematically describes its structure:
- 1,8-Naphthyridine core : A bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8.
- 2-Oxo-1,2-dihydro : Indicates a ketone group at position 2 and partial saturation between positions 1 and 2.
- 3-Carboxamide : A carboxamide substituent at position 3, modified with N-benzyl and N-butyl groups.
- 1-[(4-Chlorophenyl)methyl] : A 4-chlorobenzyl group attached to the nitrogen at position 1.
The molecular formula is C₂₇H₂₅ClN₄O₂ , with a molecular weight of 473.97 g/mol . While the compound’s CAS registry number is not widely reported in public databases, its structural features align with patented 1,8-naphthyridine derivatives optimized for receptor binding.
Table 1: Key Structural Features of the Target Compound
| Feature | Description |
|---|---|
| Core structure | 1,8-Naphthyridine with 2-oxo-1,2-dihydro modification |
| Position 1 substituent | (4-Chlorophenyl)methyl group |
| Position 3 substituent | N-Benzyl-N-butyl carboxamide |
| Molecular weight | 473.97 g/mol |
Historical Context of 1,8-Naphthyridine Derivatives in Medicinal Chemistry
1,8-Naphthyridine derivatives have evolved from early antibacterial agents to multifunctional therapeutic candidates. Key milestones include:
- Nalidixic acid : The first 1,8-naphthyridine antibiotic introduced in the 1960s, targeting DNA gyrase in Gram-negative bacteria.
- Fluoroquinolone development : Structural modifications, such as fluorine addition at position 6 and piperazinyl groups at position 7, enhanced antimicrobial potency and spectrum.
- Central nervous system (CNS) applications : Recent derivatives, like 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one, exhibit high affinity for adenosine A2A receptors, implicating them in Parkinson’s disease therapy.
The target compound builds on this legacy by incorporating a 4-chlorophenylmethyl group and a dual N-alkylated carboxamide, strategies shown to improve blood-brain barrier penetration and receptor binding.
Significance of Substituent Motifs in the Target Compound
N-Benzyl-N-Butyl Carboxamide
The N-benzyl-N-butyl group at position 3 introduces steric bulk and lipophilicity, which may enhance membrane permeability and prolong metabolic stability. Analogous studies on 1,8-naphthyridine-3-carboxamides demonstrate that N-alkylation improves adenosine A2A receptor binding; for example, 13b (N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide) achieved a docking score of -8.562. The butyl chain likely facilitates hydrophobic interactions with receptor pockets, while the benzyl group contributes π-π stacking with aromatic residues.
4-Chlorophenylmethyl Group at Position 1
The 4-chlorophenylmethyl substituent at position 1 serves dual roles:
- Electron-withdrawing effect : The chlorine atom increases electrophilicity, potentially enhancing hydrogen bonding with target proteins.
- Hydrophobic anchoring : The aromatic ring engages in van der Waals interactions, as seen in 1-(2,4-difluorophenyl)-1,8-naphthyridine derivatives with potent DNA gyrase inhibition.
2-Oxo-1,2-Dihydro-1,8-Naphthyridine Core
The 2-oxo group introduces a hydrogen bond acceptor, critical for interactions with serine or threonine residues in enzymatic targets. Partial saturation between positions 1 and 2 reduces ring strain, improving conformational flexibility for optimal binding.
Table 2: Substituent Effects in 1,8-Naphthyridine Derivatives
This compound’s strategic substituent arrangement positions it as a candidate for further evaluation in both infectious and neurodegenerative disease models, pending in vitro validation.
Properties
IUPAC Name |
N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2/c1-2-3-16-30(18-20-8-5-4-6-9-20)26(32)24-17-22-10-7-15-29-25(22)31(27(24)33)19-21-11-13-23(28)14-12-21/h4-15,17H,2-3,16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNARLYARGIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Benzyl and Butyl Groups: The benzyl and butyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and butyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine core and the attached groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride, butyl bromide, 4-chlorobenzoyl chloride, sodium hydride, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving naphthyridine derivatives.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to and activating or inhibiting specific receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways and gene expression to produce desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,8-naphthyridine carboxamides from the literature:
Table 1. Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target’s N-benzyl-N-butyl group increases lipophilicity compared to monosubstituted analogues (e.g., 5a4, 5a2 ). This may enhance membrane permeability but reduce aqueous solubility. Compound combines 4-fluorobenzyl and 4-chlorobenzyl groups, balancing halogen-induced polarity.
Oxo Position and Hydrogen Bonding: The target’s 2-oxo group contrasts with the 4-oxo in most analogues (e.g., 5a4, 67 ). This positional difference may alter hydrogen-bond donor/acceptor capacity, influencing target binding.
5a2 substitutes chlorine at the 2-position of the amide phenyl group, which may sterically hinder interactions compared to 5a4’s 4-chlorophenyl group.
Melting Points and Crystallinity :
- Compounds 5a4 and 5a2 share identical molecular formulas but differ in substituent positions, yet their melting points (193–195°C) are identical, suggesting similar crystallinity.
Spectral Signatures :
- IR spectra for 5a4 and 5a2 show distinct C=O stretches: 1686 cm⁻¹ (keto) vs. 1651 cm⁻¹ (amide), reflecting electronic differences between oxo and amide carbonyls.
Biological Activity
N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique molecular structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C27H26ClN3O2
- Molecular Weight : 459.97 g/mol
- Functional Groups : Contains a naphthyridine core, carboxamide group, chlorophenyl moiety, and both benzyl and butyl substituents.
These features suggest a diverse range of biological activities that could be explored for therapeutic purposes.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiviral Activity : Derivatives of naphthyridine have shown the ability to inhibit HIV integrase activity, suggesting their potential as antiretroviral agents.
- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial effects against various pathogens, indicating potential in treating bacterial infections.
- Antifungal Effects : Some naphthyridine derivatives are also noted for their antifungal activity, expanding their therapeutic applications.
In Vitro Studies
Several studies have investigated the biological activity of this compound and its analogs:
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of HIV integrase by naphthyridine derivatives | |
| Antibacterial Activity | Significant effects against Gram-positive and Gram-negative bacteria | |
| Antifungal Activity | Effective against common fungal strains |
Structure–Activity Relationship (SAR)
A structure–activity relationship study highlighted how variations in substituents influence biological activity. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(4-chlorobenzyl)-naphthyridine | Contains an amino group instead of a carbonyl | Exhibits different biological activity profiles |
| N-(4-fluorobenzyl)-naphthyridine | Fluorine substitution instead of chlorine | Potentially altered pharmacokinetics |
| 5-Amino-N-butyl-naphthyridine | Lacks the chlorophenyl group | Focused more on antibacterial properties |
These variations illustrate how small changes can lead to different therapeutic potentials.
Case Studies
Case Study 1: Antiviral Screening
In a study assessing antiviral properties, N-benzyl-N-butyl derivatives were screened for their ability to inhibit HIV integrase. The results indicated promising inhibitory effects with IC50 values suggesting effective concentrations for further development.
Case Study 2: Antibacterial Efficacy
A series of naphthyridine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited significant antibacterial activity, warranting further investigation into their mechanisms and potential as antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can they be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a two-step process: (i) substitution reactions to introduce benzyl or chlorophenyl groups at the N1 position and (ii) hydrolysis or condensation to form the carboxamide moiety. For example, substituted 1,8-naphthyridines are synthesized via reactions with POCl₃ in DMF, followed by nucleophilic substitution with benzyl or aryl amines. Yield optimization (e.g., 55–76% in ) depends on temperature control (e.g., 80–100°C), solvent selection (DMF or ethanol), and stoichiometric ratios of reactants. Sonochemical methods ( ) can reduce reaction times by 30–50% compared to thermal methods .
Q. How is structural confirmation achieved for this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Aromatic protons (δ 7.14–9.15 ppm) and NH signals (δ 9.80–9.95 ppm) confirm substituent positioning. For example, the singlet at δ 5.68–5.84 ppm corresponds to the CH₂ group bridging the naphthyridine and chlorophenyl moieties ( ).
- IR : Key peaks include C=O amide (1686–1714 cm⁻¹) and aromatic C–H (2998–3112 cm⁻¹) stretching vibrations ( ).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂) validate the molecular formula ().
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. cyclohexyl substituents) influence biological activity in 1,8-naphthyridine derivatives?
- Methodological Answer :
- Substituent Effects : Benzyl groups (e.g., compound 5b1 in ) enhance lipophilicity, improving membrane permeability, while bulkier groups like cyclohexyl may sterically hinder target binding.
- Biological Evaluation : Molecular docking studies () correlate substituent polarity with inhibition of target enzymes (e.g., kinases). For instance, electron-withdrawing groups (e.g., 4-chlorophenyl) increase binding affinity by 20–30% compared to electron-donating groups .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : In , conflicting aromatic proton signals (δ 7.14–8.06 ppm) were attributed to rotational isomerism or impurities. Resolution involved:
(i) Recrystallization in ethanol/hexane to isolate pure isomers.
(ii) Variable-temperature NMR to observe dynamic exchange broadening. - Computational Validation : Density Functional Theory (DFT) simulations can predict NMR shifts for alternative conformers .
Q. How can reaction conditions be optimized to minimize by-products during carboxamide formation?
- Methodological Answer :
- Catalytic Systems : Palladium-catalyzed reductive cyclization ( ) reduces nitro intermediates to amines with >90% selectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like formic acid suppress side reactions ( ).
- By-Product Analysis : LC-MS monitoring identifies intermediates (e.g., hydrolyzed esters), guiding stoichiometric adjustments .
Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Silico ADMET : Tools like SwissADME predict logP (2.5–3.8) and blood-brain barrier permeability. For example, the chlorophenyl group increases logP by 0.5 units, potentially enhancing bioavailability but risking hepatotoxicity .
- Molecular Dynamics (MD) : Simulations of protein-ligand complexes (e.g., with cytochrome P450) assess metabolic stability ( ).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
